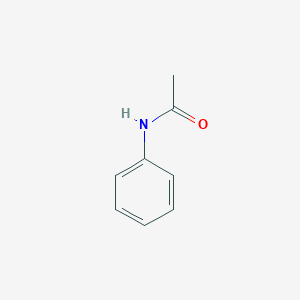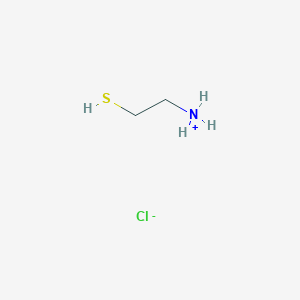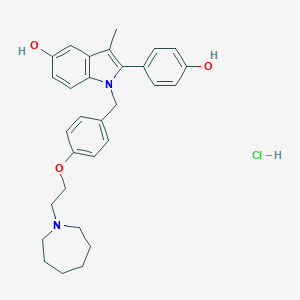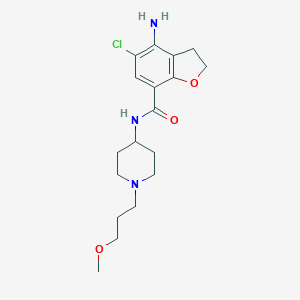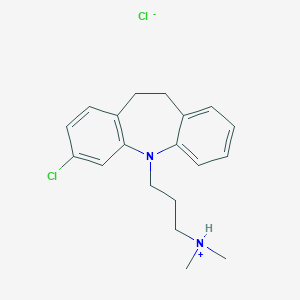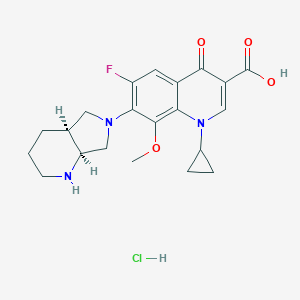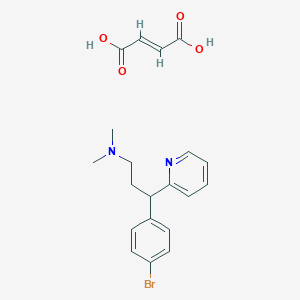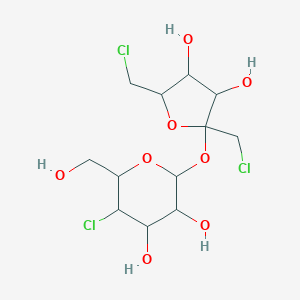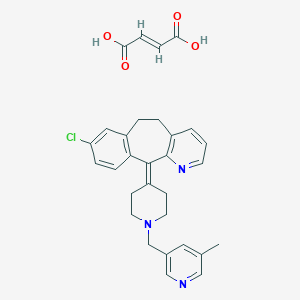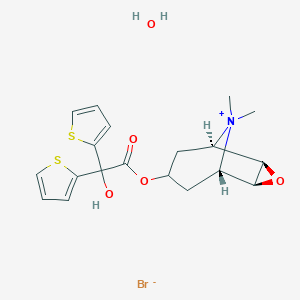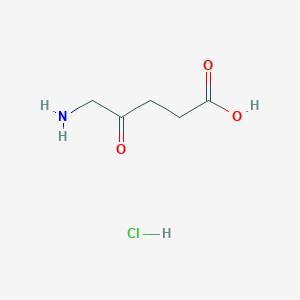
Tolterodine Tartrate
Overview
Description
Tolterodine tartrate is a muscarinic receptor antagonist used primarily to treat overactive bladder with symptoms of urinary frequency, urgency, and incontinence . It is a synthetic tertiary amine antimuscarinic agent that works by blocking muscarinic receptors in the bladder, thereby reducing bladder contractions .
Mechanism of Action
Target of Action
Tolterodine tartrate, also known as Detrol, primarily targets the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation .
Mode of Action
This compound acts as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This antagonism results in the inhibition of bladder contraction and a decrease in detrusor pressure . The compound’s interaction with its targets leads to an incomplete emptying of the bladder .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the cholinergic muscarinic receptors . By acting as an antagonist, this compound inhibits the action of acetylcholine, a neurotransmitter that mediates bladder contraction and salivation .
Pharmacokinetics
This compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : this compound is rapidly absorbed, with peak serum concentrations typically occurring within 1 to 2 hours after dose administration .
- Distribution : The volume of distribution is approximately 113 ± 27 L .
- Metabolism : The compound is extensively metabolized in the liver, primarily via CYP2D6, to form the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .
- Excretion : Approximately 77% of the drug is excreted in urine and 17% in feces, primarily as metabolites .
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of bladder contraction , which results in an increase in residual urine volume and a decrease in detrusor muscle pressure . This leads to a reduction in symptoms associated with overactive bladder, such as urinary incontinence, urgency, and frequency .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake can increase the bioavailability of the drug . Additionally, the drug’s metabolism can be affected by the patient’s hepatic and renal function . In patients with significantly reduced hepatic or renal function, the recommended dose of this compound is lower .
Biochemical Analysis
Biochemical Properties
Tolterodine tartrate acts on M2 and M3 subtypes of muscarinic receptors . These receptors are a type of G protein-coupled receptors that are involved in various intracellular signaling pathways. The interaction between this compound and these receptors is competitive, meaning that it competes with acetylcholine, the natural ligand for these receptors, for binding .
Cellular Effects
This compound has a pronounced effect on bladder function . It increases residual urine, reflecting an incomplete emptying of the bladder, and decreases detrusor pressure . These findings are consistent with an antimuscarinic action on the lower urinary tract .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This means that it competes with acetylcholine for binding to these receptors, thereby inhibiting the action of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been reported that the drug’s effects on urinary bladder contraction and salivation, which are mediated via cholinergic muscarinic receptors, can be observed at 1 and 5 hours after a single dose .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, in a study with rabbits, it was found that the drug’s effects on urinary bladder contraction and salivation could be observed at different levels depending on the dosage .
Metabolic Pathways
This compound is extensively metabolized by the liver following oral dosing . The primary metabolic route involves the oxidation of the 5-methyl group, which is mediated by the cytochrome P450 2D6 (CYP2D6), leading to the formation of a pharmacologically active 5-hydroxymethyl metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolterodine tartrate can be synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 4-methylphenol with 3-chloropropylamine to form 4-methylphenyl-3-chloropropylamine.
Alkylation: The intermediate is then alkylated with diisopropylamine to form the desired tolterodine.
Formation of Tartrate Salt: Finally, tolterodine is reacted with tartaric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
Tolterodine tartrate undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of this compound .
Scientific Research Applications
Tolterodine tartrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A selective muscarinic receptor antagonist with similar therapeutic effects.
Trospium: Another antimuscarinic agent used for urinary incontinence and overactive bladder.
Uniqueness
Tolterodine tartrate is unique in its specific targeting of muscarinic receptors in the bladder, leading to fewer side effects compared to other antimuscarinic agents . Its extended-release formulation provides sustained therapeutic effects, making it a preferred choice for many patients .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNMSJGYKMTRB-KXYUELECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924972 | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209747-05-7, 124937-52-6 | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209747-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLTERODINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

